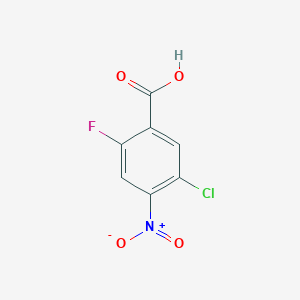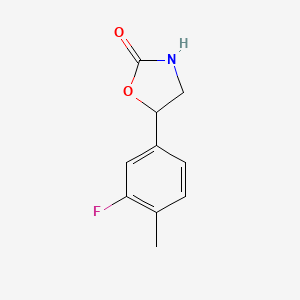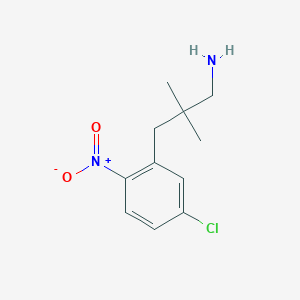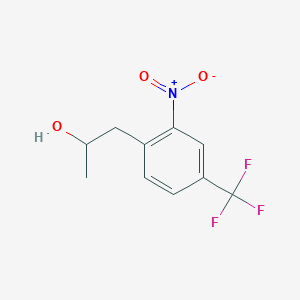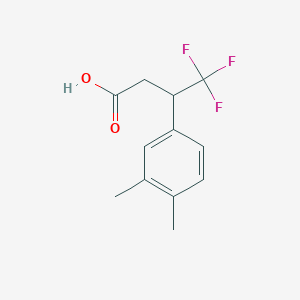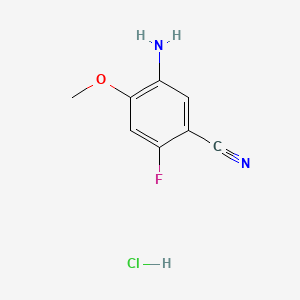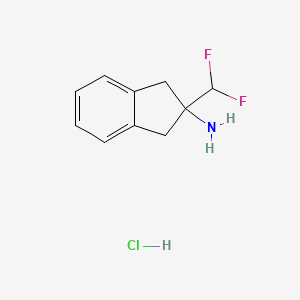
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a difluoromethyl group attached to an indane structure, which is further modified by an amine group
Preparation Methods
The synthesis of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves the introduction of the difluoromethyl group into the indane structure. One common method includes the use of difluoromethylation reagents such as TMS-CF2H. The reaction conditions often involve the use of metal catalysts and specific ligands to facilitate the transfer of the difluoromethyl group to the desired position on the indane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity and stability . The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride can be compared with other similar compounds, such as:
2-(difluoromethyl)-1,1,1-trifluoroethane: This compound also contains a difluoromethyl group but differs in its overall structure and properties.
Difluoromethylornithine: Known for its use in medical applications, this compound shares the difluoromethyl group but has a different core structure. The uniqueness of this compound lies in its specific indane structure combined with the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClF2N |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-dihydroinden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10;/h1-4,9H,5-6,13H2;1H |
InChI Key |
XHHHCGYXXFTFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


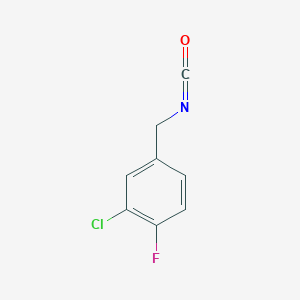
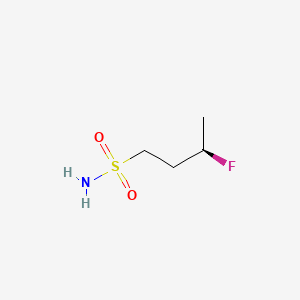
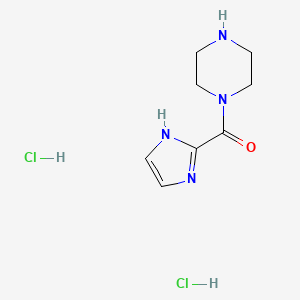
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
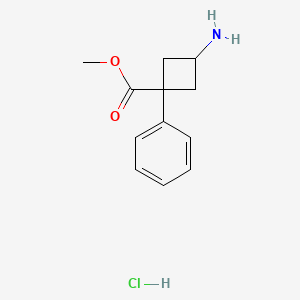
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
